molecular formula C20H38O6 B1594848 Triethylene glycol diheptanoate CAS No. 7434-40-4

Triethylene glycol diheptanoate

Cat. No.: B1594848
CAS No.: 7434-40-4
M. Wt: 374.5 g/mol
InChI Key: GCDUWJFWXVRGSM-UHFFFAOYSA-N
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Description

Triethylene glycol diheptanoate is an organic compound with the molecular formula C20H38O6. It is a diester derived from triethylene glycol and heptanoic acid. This compound is known for its use as a plasticizer and in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol diheptanoate is typically synthesized through an esterification reaction between triethylene glycol and heptanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:

HOCH2CH2OCH2CH2OCH2CH2OH+2C7H15COOHC7H15COOCH2CH2OCH2CH2OCH2CH2COOC7H15+2H2O\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + 2 \text{C}_7\text{H}_{15}\text{COOH} \rightarrow \text{C}_7\text{H}_{15}\text{COOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{COOC}_7\text{H}_{15} + 2 \text{H}_2\text{O} HOCH2​CH2​OCH2​CH2​OCH2​CH2​OH+2C7​H15​COOH→C7​H15​COOCH2​CH2​OCH2​CH2​OCH2​CH2​COOC7​H15​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction is carried out in a reactor equipped with a distillation column to continuously remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol diheptanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding triethylene glycol and heptanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: Under strong oxidative conditions, the compound can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Triethylene glycol diheptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethylene glycol diheptanoate is primarily related to its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can act as a solvent, enhancing the solubility and bioavailability of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

    Diethylene glycol diheptanoate: Similar structure but with one less ethylene glycol unit.

    Tetraethylene glycol diheptanoate: Similar structure but with one more ethylene glycol unit.

    Triethylene glycol dipropionate: Similar structure but with propionic acid instead of heptanoic acid.

Uniqueness

Triethylene glycol diheptanoate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective plasticizer and solvent in various applications. Its molecular structure allows for optimal interaction with both polar and non-polar substances, enhancing its versatility .

Properties

IUPAC Name

2-[2-(2-heptanoyloxyethoxy)ethoxy]ethyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O6/c1-3-5-7-9-11-19(21)25-17-15-23-13-14-24-16-18-26-20(22)12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDUWJFWXVRGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892425
Record name Triethylene glycol bis(heptanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7434-40-4
Record name Heptanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7434-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007434404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylene glycol bis(heptanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-1,2-diylbis(oxyethane-2,1-diyl) bisheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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